tert-Butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a synthetic organic compound classified under the category of triazolopyrazines. It is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical compounds. The compound's structure includes a tert-butyl ester group, which enhances its solubility and stability.
This compound is cataloged under the Chemical Abstracts Service (CAS) number 723286-79-1 and has a molecular formula of . Its molecular weight is approximately 224.26 g/mol . The classification of this compound indicates that it is combustible and can be acutely toxic, necessitating careful handling in laboratory settings.
The synthesis of tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves straightforward chemical reactions using commercially available reagents. One common method includes the reaction between di-tert-butyl dicarbonate and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. This approach allows for efficient multigram access to the target compound and facilitates the development of derivatives with various substituents at position 3 of the triazolopyrazine framework .
The molecular structure of tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can be represented by several structural notations:
CC(C)(C)OC(=O)N1CCN2C=NN=C2C1
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-7-11-12-8(14)6-13/h7H,4-6H2,1-3H3
OKVLFQQWHATAHW-UHFFFAOYSA-N
These representations highlight the compound's complex ring structure and functional groups. The presence of nitrogen atoms in the pyrazine and triazole rings contributes to its chemical reactivity and biological activity .
tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can participate in various chemical reactions typical for carboxylates and nitrogen-containing heterocycles. These reactions may include:
Such reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with specific biological activities .
The mechanism of action for tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate largely depends on its interactions at the molecular level within biological systems. As a component in drug formulations or as an intermediate in synthesizing bioactive compounds like Sitagliptin analogs (used for type II diabetes), it may exert effects through:
Further studies are needed to elucidate specific pathways and targets influenced by this compound .
The physical properties of tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate serves primarily as an intermediate in the synthesis of pharmaceutical compounds. Notable applications include:
The versatility of this compound in creating diverse derivatives enhances its importance in drug discovery and development processes .
The core structure of this compound integrates a partially saturated pyrazine ring fused with a [1,2,4]triazole moiety, creating a privileged scaffold for molecular design. The bicyclic system exhibits planar aromatic character in the triazole ring (5 atoms, 6 π-electrons) while maintaining aliphatic character at the piperazine-like N7-C5-C6-N8 segment. This hybrid configuration provides distinct electronic properties: the triazole ring acts as an electron-deficient π-system due to its high nitrogen content (three nitrogen atoms within five ring atoms), while the dihydropyrazine component offers basicity and conformational flexibility [3]. These features collectively enable diverse binding interactions in target engagement, particularly through hydrogen bond acceptance and dipole interactions.
Computational analyses reveal key physicochemical parameters underpinning its reactivity: a topological polar surface area (TPSA) of 60.25 Ų, molecular weight of 224.26 g/mol, and moderate lipophilicity (consensus LogP 0.47) [3]. The molecule contains four hydrogen bond acceptors concentrated within the fused heterocyclic core, with no hydrogen bond donors, creating strong directionality in molecular recognition phenomena. These properties facilitate solubility in polar organic solvents (predicted solubility 15-49 mg/mL) [3] while maintaining sufficient membrane permeability for cellular uptake—a balance critical for bioactive molecule development. The crystalline solid form (as commercialized) enhances stability during handling and storage [4] [5].
Table 1: Fundamental Properties of tert-Butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Property | Value | Source/Measurement |
---|---|---|
CAS Registry Number | 723286-79-1 | [3] [5] |
Molecular Formula | C₁₀H₁₆N₄O₂ | [1] [3] [5] |
Molecular Weight | 224.26 g/mol | [3] [5] |
SMILES | O=C(OC(C)(C)C)N1CC2=NN=CN2CC1 | [2] [4] |
InChI Key | OKVLFQQWHATAHW-UHFFFAOYSA-N | [2] [4] |
Purity | ≥97% | [4] [5] |
Storage Conditions | Refrigerated or cool, dry place | [4] [5] |
Topological Polar Surface Area | 60.25 Ų | [3] |
The tert-butoxycarbonyl (Boc) group in this molecule serves as a reversible protective mask for the secondary amine at N7, enabling selective functionalization at other reactive sites within the heterocyclic framework. The electron-rich nitrogen atom protected by the Boc group would normally exhibit nucleophilic character (pKₐ ~8-10), but protection converts it into a sterically hindered, non-basic tert-butyl carbamate. This transformation is strategically vital for multi-step syntheses where nitrogen acylation, alkylation, or metallation might be required at other positions [4]. The Boc group’s orthogonal stability toward nucleophiles and bases—while being labile to mild acids (e.g., trifluoroacetic acid, HCl/dioxane)—allows sequential deprotection without disturbing other functional groups like esters or amides.
Commercial suppliers emphasize the critical storage requirements for this Boc-protected intermediate, recommending refrigeration to prevent premature deprotection or decomposition [4]. The carbamate linkage possesses limited hydrolytic stability in solution, particularly under basic conditions where nucleophilic attack or E2 elimination can occur. This sensitivity necessitates careful handling during synthesis but provides an advantage in downstream modifications: the Boc group can be cleanly removed under conditions that leave the triazole ring and aliphatic C-C bonds intact. The resulting free amine serves as a linchpin for constructing diverse pharmacophores, including amides, sulfonamides, ureas, and secondary/tertiary amines through reductive amination pathways.
Despite its commercial availability from major suppliers (e.g., Sigma-Aldrich, Synthonix, Ambeed) [2] [4] [5], significant research gaps exist regarding this compound’s full synthetic potential. First, analytical characterization data remain limited in public domains, with suppliers explicitly noting the absence of comprehensive spectral libraries or chromatographic validation [2] [6]. This gap complicates purity assessment and identity confirmation for novel derivatives. Second, while computational ADMET predictions suggest high gastrointestinal absorption (BOILED-Egg model) and P-glycoprotein substrate behavior [3], experimental verification of these properties in conjoined pharmaceutical scaffolds remains sparse.
The structural versatility of this core remains underexploited in several domains: 1) Limited reports exist on metal-catalyzed cross-coupling at the C3 position of the triazole ring, despite theoretical susceptibility to C-H functionalization; 2) Asymmetric transformations leveraging the prochiral centers at C5/C6 are minimally documented, though chiral variants exist (e.g., (R)-8-methyl derivatives) [8]; and 3) Photophysical applications remain unexplored despite analogies to fluorescent triazolopyrazines. Additionally, scalability challenges persist: the Boc-protected derivative commands premium pricing ($126-$300/100mg) [8] for advanced analogs, indicating inefficient large-scale synthetic routes.
Table 2: Key Derivatives and Structural Analogs of the Triazolo-Pyrazine Core
Derivative | CAS Number | Molecular Formula | Distinct Features | Research Applications | |
---|---|---|---|---|---|
3-Chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | 1268451-71-3 | C₁₀H₁₅ClN₄O₂ | Electrophilic C3 site for cross-coupling | Suzuki-Miyaura coupling substrates | [9] |
(R)-8-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydrotriazolo-pyrazine | 1629229-88-4 | C₁₄H₂₀N₆O₂S | Chiral center at N8; thiadiazole pharmacophore | Targeted protein degraders (e.g., BI-3802) | [8] |
3-Hydroxy-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | Not assigned | C₁₀H₁₆N₄O₃ | Tautomerizable OH at C3; increased polarity | Metal chelators; kinase hinge-binding motifs | [10] |
Future research objectives should prioritize: 1) Developing robust catalytic methods for C-H functionalization at C3; 2) Establishing cost-effective, continuous flow syntheses to improve accessibility; 3) Generating comprehensive spectroscopic databases for analytical validation; and 4) Exploring non-pharmaceutical applications in materials science. The current commercial availability of this Boc-protected scaffold—coupled with its underexplored reactivity—positions it as a high-value building block for addressing these interdisciplinary challenges.
Note: All compounds discussed are for research purposes only and not intended for human or veterinary use.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7